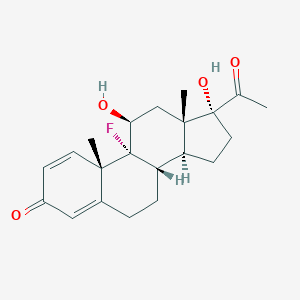

Desmethyl Fluorometholone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desmethyl Fluorometholone is a derivative of Fluorometholone . Fluorometholone is an ophthalmic corticosteroid used for the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye .

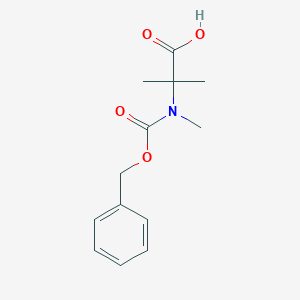

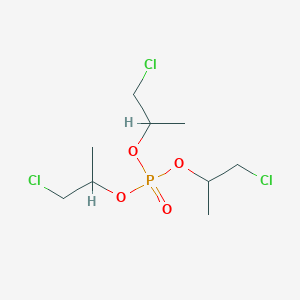

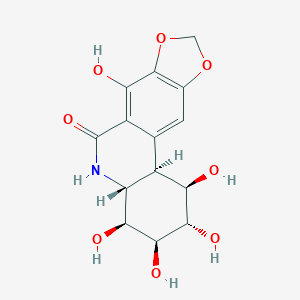

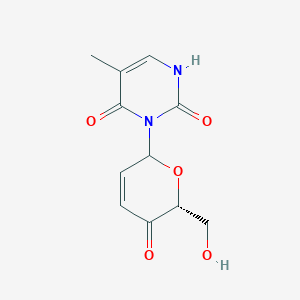

Molecular Structure Analysis

The molecular structure of Desmethyl Fluorometholone can be found in databases like PubChem . The molecular formula is C21H27FO4 .Applications De Recherche Scientifique

1. Development of Water Soluble Eye Drop Formulation Desmethyl Fluorometholone has been used in the development of a water-soluble eye drop formulation. This was achieved by preparing polymeric micelles of fluorometholone using a solid dispersion technique. The formulation was developed to enhance the water solubility of the drug, which is typically low and can cause difficulties in preparation and inconvenience of administration .

Use in Ocular Drug Delivery

The water-soluble eye drop formulation of Desmethyl Fluorometholone has potential applications in ocular drug delivery. The polymeric micelle prepared with solid dispersion using Soluplus® can be a potential nanomedicine for ocular delivery of poorly water-soluble Desmethyl Fluorometholone .

Simultaneous Quantification with Other Drugs

A sensitive RP-HPLC method has been developed for the simultaneous quantification of Desmethyl Fluorometholone and Tetrahydrozoline hydrochloride. This method is rapid, accurate, reproducible, ecologically acceptable, and sensitive .

Use in Binary Ophthalmic Formulation

The RP-HPLC method mentioned above can be employed for the economic analysis of Desmethyl Fluorometholone in its pure form and in binary ophthalmic formulation. This can be useful for quality control laboratories .

Study of Ocular Hypertensive Responses

Studies have shown that Desmethyl Fluorometholone may remarkably induce dose-dependent ocular hypertensive responses in some patients, especially in children. This has led to concerns about its safety for postsurgical anti-inflammatory treatment .

Use in Anti-Inflammatory Treatment

Despite the concerns mentioned above, Desmethyl Fluorometholone is still used in the treatment of allergic and inflammatory conditions of the eye .

Mécanisme D'action

Target of Action

Desmethyl Fluorometholone, a derivative of Fluorometholone, is a synthetic glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The primary targets of Desmethyl Fluorometholone are these glucocorticoid receptors .

Mode of Action

Desmethyl Fluorometholone, like other glucocorticoids, works by binding to the glucocorticoid receptor, leading to changes in gene transcription . This binding inhibits the inflammatory response to a variety of inciting agents and probably delays or slows healing . They inhibit the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .

Biochemical Pathways

Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Pharmacokinetics

It is known that glucocorticoids like fluorometholone are usually administered as eye drops for the treatment of allergic and inflammatory conditions of the eye

Result of Action

The molecular and cellular effects of Desmethyl Fluorometholone’s action are primarily anti-inflammatory. It inhibits the inflammatory response, reducing edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation . In the context of ocular application, Fluorometholone has been found to modulate the gene expression of ocular surface mucins .

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h6,8,10,15-17,25-26H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMWCKMREBLJGE-BPSSIEEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Fluorometholone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)